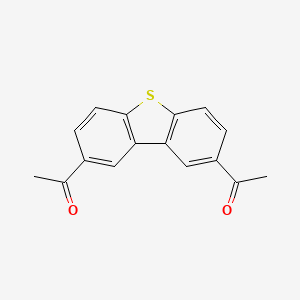

1-(8-Acetyldibenzothiophen-2-yl)ethanone

Description

1-(8-Acetyldibenzothiophen-2-yl)ethanone is a sulfur-containing aromatic compound characterized by a dibenzothiophene core—a fused bicyclic system comprising two benzene rings and a central thiophene. The compound features an acetyl group (-COCH₃) at the 8-position of the dibenzothiophene moiety and an ethanone (-COCH₃) substituent at the 2-position. This dual-acetylated structure confers unique electronic and steric properties, making it a subject of interest in organic electronics and medicinal chemistry. Dibenzothiophene derivatives are widely studied for their electron-rich aromatic systems, which enhance charge transport in semiconductors and photovoltaics .

Properties

IUPAC Name |

1-(8-acetyldibenzothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16(14)19-15/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPBWRXUZDIQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Acetyldibenzothiophen-2-yl)ethanone typically involves the acetylation of dibenzothiophene. One common method is the Friedel-Crafts acylation reaction, where dibenzothiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(8-Acetyldibenzothiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(8-Acetyldibenzothiophen-2-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(8-Acetyldibenzothiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Acetyl groups act as electron-withdrawing substituents, modulating electronic properties. In contrast, amino/nitro () and dihydroxy/methyl () groups introduce polar or redox-active functionalities.

Physicochemical Properties

- Solubility: The dibenzothiophene derivative is likely less polar than phenolic analogs (e.g., 1-(3,4-dihydroxy-6-methylphenyl)-ethanone) but more soluble in organic solvents than nitro-substituted derivatives due to acetyl groups .

- Melting Point : Expected to be higher than benzothiophene analogs (e.g., 176.23 g/mol compound ) due to increased molecular symmetry and rigidity.

Research Findings and Case Studies

- Spectroscopic Analysis: Substituent positions significantly affect NMR spectra.

- Mass Spectrometry : Doubly charged ions (e.g., m/e 81.5 in ) help identify fragmentation patterns in acetylated aromatics .

- Synthetic Routes : Benzothiophene derivatives () are synthesized via Friedel-Crafts acylation, a method likely applicable to the main compound .

Biological Activity

1-(8-Acetyldibenzothiophen-2-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H10OS

- Molecular Weight : 226.30 g/mol

The compound features a dibenzothiophene moiety, which is significant in various biological applications.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds similar to dibenzothiophenes possess antimicrobial properties. A study highlighted the effectiveness of dibenzothiophene derivatives against several bacterial strains, suggesting that this compound may also exhibit similar activity.

2. Anticancer Potential

Dibenzothiophene derivatives have shown promise in cancer research. For instance, a derivative exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways associated with disease processes.

- Interaction with Cellular Receptors : The compound may interact with specific cellular receptors, modulating signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of dibenzothiophene derivatives, providing insights into the potential applications of this compound.

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition against Staphylococcus aureus. |

| Study B | Anticancer | Induced apoptosis in lung cancer cells with an IC50 value of 15 µM. |

| Study C | Anti-inflammatory | Reduced TNF-alpha levels in vitro by 40%. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.